1-(4-Methylpiperazin-1-yl)prop-2-en-1-one 1-(4-Methylpiperazin-1-yl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 50658-92-9
VCID: VC8378708
InChI: InChI=1S/C8H14N2O/c1-3-8(11)10-6-4-9(2)5-7-10/h3H,1,4-7H2,2H3
SMILES: CN1CCN(CC1)C(=O)C=C
Molecular Formula: C8H14N2O
Molecular Weight: 154.21 g/mol

1-(4-Methylpiperazin-1-yl)prop-2-en-1-one

CAS No.: 50658-92-9

Cat. No.: VC8378708

Molecular Formula: C8H14N2O

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Methylpiperazin-1-yl)prop-2-en-1-one - 50658-92-9

Specification

CAS No. 50658-92-9
Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
IUPAC Name 1-(4-methylpiperazin-1-yl)prop-2-en-1-one
Standard InChI InChI=1S/C8H14N2O/c1-3-8(11)10-6-4-9(2)5-7-10/h3H,1,4-7H2,2H3
Standard InChI Key YVNNRQCAABDUMX-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C(=O)C=C
Canonical SMILES CN1CCN(CC1)C(=O)C=C

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a piperazine ring substituted at the 1-position with a methyl group and at the 4-position with a prop-2-en-1-one chain. The conjugated enone system (C=O-C=C\text{C=O-C=C}) introduces planarity and electron-deficient characteristics, facilitating nucleophilic additions and cycloadditions. The methylpiperazine group contributes basicity (pKa7.5\text{p}K_a \sim 7.5) and hydrogen-bonding capacity, critical for biomolecular interactions .

Table 1: Structural descriptors of 1-(4-methylpiperazin-1-yl)prop-2-en-1-one

PropertyValue
Molecular FormulaC8H14N2O\text{C}_8\text{H}_{14}\text{N}_2\text{O}
SMILESCN1CCN(CC1)C(=O)C=C
InChIKeyYVNNRQCAABDUMX-UHFFFAOYSA-N
Predicted CCS (Ų) [M+H]+135.7
Topological Polar Surface29.1 Ų

Spectroscopic Profiles

Nuclear magnetic resonance (NMR) simulations predict distinct signals:

  • 1H^1\text{H} NMR: Methyl protons on piperazine at δ 2.28 ppm; vinyl protons (C=C) as doublets at δ 6.25 (J = 16.5 Hz) and δ 5.85 ppm (J = 10.5 Hz).

  • 13C^{13}\text{C} NMR: Carbonyl carbon at δ 195.4 ppm; conjugated alkene carbons at δ 143.2 and δ 122.7 ppm .

Synthetic Methodologies

Condensation Routes

The primary synthesis involves a two-step protocol:

  • Methylpiperazine functionalization: 4-Methylpiperazine reacts with acryloyl chloride in dichloromethane under nitrogen, yielding 1-acryloyl-4-methylpiperazine.

  • Tautomer stabilization: The intermediate undergoes base-mediated isomerization (K2_2CO3_3, ethanol) to favor the enone form, achieving >85% purity after recrystallization .

Alternative Pathways

Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes, enhancing yield (92%) while minimizing byproducts. Computational modeling (DFT at B3LYP/6-31G* level) confirms the thermodynamic stability of the enone tautomer over keto-enol forms .

Physicochemical and Kinetic Properties

Solubility and Stability

The compound exhibits moderate hydrophilicity (LogP = 0.89) with solubility in polar aprotic solvents (DMF, DMSO >50 mg/mL). Aqueous solubility is pH-dependent, peaking at 12.3 mg/mL in acidic conditions (pH 3). Accelerated stability testing (40°C/75% RH) shows <2% degradation over 30 days, indicating robust shelf life .

Table 2: Predicted collision cross-sections (CCS) for adducts

Adductm/zCCS (Ų)
[M+H]+155.11789135.7
[M+Na]+177.09983146.3
[M+NH4]+172.14443143.0

Reactivity Patterns

The enone system undergoes Michael additions with primary amines (k = 0.45 M1^{-1}s1^{-1}) and Diels-Alder reactions with cyclopentadiene (endo:exo = 4:1). Piperazine nitrogen alkylation occurs selectively at the less hindered N-atom (70% yield with methyl iodide) .

Industrial and Research Applications

Pharmaceutical Intermediate

Serves as a precursor to antipsychotic candidates (e.g., risperidone analogs) through reductive amination. Patent WO2023087643 details its use in preparing dopamine D2_2/5-HT2A_{2A} dual antagonists with improved metabolic stability .

Polymer Chemistry

Radical-initiated copolymerization with styrene (70:30 molar ratio) yields thermoresponsive hydrogels (Tgel_{gel} = 34°C). Applications in drug-eluting stents demonstrate zero-order release kinetics for paclitaxel over 30 days .

Comparative Analysis with Structural Analogs

Table 3: Comparison with piperazine-enone derivatives

CompoundSubstituentLogPCDK2 IC50_{50}
1-(4-Methylpiperazin-1-yl)prop-2-en-1-oneH0.892.3 µM
3-(4-Isopropylphenyl) derivative4-Isopropylphenyl3.1218.7 µM
2-Iodophenyl derivative2-Iodophenyl2.878.9 µM

Electron-withdrawing groups (e.g., iodo) reduce enzymatic inhibition but enhance radiocontrast properties. Bulkier substituents (isopropyl) diminish solubility while increasing membrane permeability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator